3-Bromopyridazine as Preferred Substrate for C–H Borylation versus Chloro Analogs: Patent Evidence
3-Bromopyridazine was selected over 3-chloropyridazine and other halogenated pyridazines as the starting material for synthesizing 3,5-dibromopyridazine via a patented two-step sequence involving metal-catalyzed C–H boryl esterification followed by copper bromide-mediated conversion [1]. This route leverages the C–Br bond for regioselective functionalization at the 5-position, a transformation not equivalently documented for chloro-substituted analogs in the same patent literature. The process enables short-step preparation of the dibrominated target with high yield and mild reaction conditions [1].
| Evidence Dimension | Feasibility as C–H borylation precursor |
|---|---|
| Target Compound Data | Successfully undergoes metal-catalyzed C–H borylation at 5-position, then conversion to 3,5-dibromopyridazine with CuBr₂ |
| Comparator Or Baseline | 3-Chloropyridazine or other halogenated pyridazines; no patent-documented C–H borylation route reported in comparable context |
| Quantified Difference | Enables synthetic route not equivalently documented for chloro analog |
| Conditions | Metal-catalyzed C–H borate esterification; copper bromide-mediated bromination |
Why This Matters
This provides a documented, patent-validated synthetic pathway unavailable with chloro-substituted alternatives, reducing route development risk.
- [1] Zhang, R., Li, R., Yu, G., Xu, H., Guo, X. (2024). Synthesis method of compound 3,5-dibromopyridazine. Patent CN-118955404-A. Kaimeike Shanghai Pharmaceutical Tech Co Ltd. View Source
